molecular formula C11H8BrFO3 B11803992 Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate

Cat. No.: B11803992
M. Wt: 287.08 g/mol
InChI Key: QFPRDNBAMCIOQS-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a benzofuran core structure substituted with both bromo and fluoro functional groups, making it a versatile building block in medicinal chemistry and drug discovery. The bromine atom at the 2-position of the benzofuran ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures. Benzofuran derivatives are prominent scaffolds in the development of bioactive molecules and have been investigated as potent inhibitors of kinases like Glycogen Synthase Kinase-3β (GSK-3β) . The structural motif of (benzofuran-3-yl)acetate is a common precursor in synthesizing such active compounds, including benzofuran-3-yl-(indol-3-yl)maleimides, which have shown promising low micromolar to nanomolar antiproliferative activity against pancreatic cancer cell lines like MiaPaCa-2, BXPC-3, and HupT3 . Furthermore, the incorporation of fluorine atoms can enhance a compound's metabolic stability, membrane permeability, and binding affinity. Researchers utilize this ester derivative as a critical synthetic intermediate; the ester group can be readily hydrolyzed to the corresponding acetic acid or transformed into other functional groups like acetamides to explore structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

methyl 2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H8BrFO3/c1-15-10(14)5-8-7-3-2-6(13)4-9(7)16-11(8)12/h2-4H,5H2,1H3

InChI Key

QFPRDNBAMCIOQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC2=C1C=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Selection

  • Starting material : 2-Fluorobenzofuran derivatives (e.g., 5-bromo-2-fluorobenzofuran).

  • Catalyst : Anhydrous AlCl₃ (1.5–2.0 equivalents).

  • Solvent : Dichloromethane (DCM) at low temperatures (–20°C to room temperature).

  • Electrophilic partner : Aryl or heteroaryl groups (e.g., m-xylene, thiophene).

Example protocol :

  • Step 1 : Suspend AlCl₃ (41 mg, 0.31 mmol) and m-xylene (0.12 mL, 1.0 mmol) in DCM (2.0 mL) at –20°C.

  • Step 2 : Add 5-bromo-2-fluorobenzofuran (43 mg, 0.20 mmol) and stir for 1 h.

  • Step 3 : Quench with aqueous NaOH (2 M, 1 mL), acidify with HCl (2 M, 1 mL), and extract with DCM.

  • Step 4 : Purify via preparative thin-layer chromatography (hexane/ethyl acetate = 30:1).

Yield : 63% for analogous 2-arylbenzofurans.

Halogenation Strategies for Bromine and Fluorine Substituents

Precise positioning of halogens is achieved through directed ortho-metalation or electrophilic aromatic substitution (EAS) .

Bromination at C2

  • Method : Treat benzofuran with Br₂ (1.1 equivalents) in acetic acid (AcOH) at 0°C.

  • Regioselectivity : Directed by electron-withdrawing groups (e.g., fluorine at C6).

  • Yield : 80–90%.

Fluorination at C6

  • Method : Utilize Balz-Schiemann reaction:

    • Diazotization : Treat 6-amino-2-bromobenzofuran with NaNO₂ and HCl at 0°C.

    • Fluoride displacement : React the diazonium salt with HF-pyridine.

  • Yield : 60–70%.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste.

  • Continuous flow systems :

    • Reactors : Microfluidic channels with residence time <10 min.

    • Throughput : 1–5 kg/day.

  • Purification : Simulated moving bed (SMB) chromatography replaces TLC for bulk separation.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts RouteCarboxylic Acid EsterificationPhenolic Alkylation
Total Steps 345
Overall Yield 45–50%50–60%35–40%
Key Advantage High regioselectivityCommercial availability of acidsMild conditions
Scalability ModerateHighLow

Optimal route : Friedel-Crafts alkylation followed by esterification balances yield and scalability.

Challenges and Optimization Opportunities

  • Regioselectivity in halogenation :

    • Solution : Use directing groups (e.g., –OCH₃) to control bromine/fluorine positions.

  • Ester hydrolysis during purification :

    • Mitigation : Employ neutral alumina for chromatography instead of silica.

  • Catalyst cost :

    • Alternative : FeCl₃ or Bi(OTf)₃ for greener catalysis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 of the benzofuran ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or extending molecular complexity.

Reaction Conditions Reagents Products Yield Reference
Cu-catalyzed coupling in DMF, 90°CNaN₃, CuI, DMF2-Azido-6-fluorobenzofuran-3-yl acetate derivative83%
Pd-mediated coupling, 110°CPhenylboronic acid, Pd(PPh₃)₄2-Phenyl-6-fluorobenzofuran-3-yl acetate78%
KOH/EtOH, refluxMorpholine2-Morpholino-6-fluorobenzofuran-3-yl acetate65%

Key Observations :

  • Reactions proceed efficiently with electron-deficient aryl bromides due to the electron-withdrawing fluorine atom at position 6.

  • Copper(I) iodide enhances reaction rates in azide substitutions .

Ester Hydrolysis and Functionalization

The methyl ester group is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.

Reaction Conditions Reagents Products Yield Reference
NaOH (2M), H₂O/THF, 60°CNaOH2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid92%
LiAlH₄, dry ether, 0°C → RTLiAlH₄2-(2-Bromo-6-fluorobenzofuran-3-yl)ethanol85%
H₂SO₄, MeOH, refluxMethanolMethyl ester retention (stability confirmed)N/A

Mechanistic Insights :

  • Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway.

  • Reduction with LiAlH₄ proceeds via hydride attack at the ester carbonyl .

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich nature allows electrophilic substitutions, though reactivity is modulated by halogen substituents.

Reaction Conditions Reagents Products Yield Reference
HNO₃/H₂SO₄, 0°CNitronium ion5-Nitro-2-bromo-6-fluorobenzofuran-3-yl acetate58%
Br₂, FeBr₃, CH₂Cl₂, RTBromine2,5-Dibromo-6-fluorobenzofuran-3-yl acetate42%

Regiochemical Notes :

  • Nitration occurs preferentially at position 5 due to directing effects of fluorine and bromine.

  • Bromination at position 5 is sterically hindered, leading to lower yields.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction Conditions Reagents Products Yield Reference
Suzuki-Miyaura, Pd(dba)₂, 80°C4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-fluorobenzofuran-3-yl acetate76%
Sonogashira, CuI, PdCl₂(PPh₃)₂Phenylacetylene2-(Phenylethynyl)-6-fluorobenzofuran-3-yl acetate68%

Catalytic Efficiency :

  • Pd-based catalysts with bulky phosphine ligands improve selectivity in Suzuki reactions .

Cyclization and Ring-Opening Reactions

The benzofuran core can undergo cyclization to form polycyclic structures or ring-opening under harsh conditions.

Reaction Conditions Reagents Products Yield Reference
H₂O₂, AcOH, 70°CH₂O₂Epoxide intermediate (unstable)N/A
KOtBu, DMF, 120°CBaseRing-opened dienone derivative37%

Stability Considerations :

  • Ring-opening reactions are non-trivial and often require strong bases or oxidants.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate serves as a crucial building block in the synthesis of potential therapeutic agents. Its applications in medicinal chemistry include:

  • Antibacterial Agents : The compound has been studied for its ability to inhibit bacterial enzymes, suggesting potential use as an antibacterial agent.
  • Anticancer Compounds : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancers. The mechanism involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest
A54920Modulation of apoptosis pathways

Biological Studies

The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It has demonstrated activity against various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown competitive inhibition against carboxylesterases with Ki values around 0.1 µM, indicating its potential utility in treating lipid metabolism disorders.

Case Study: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile revealed that this compound effectively inhibits carboxylesterase enzymes, which play a significant role in drug metabolism and lipid processing.

Materials Science

In materials science, this compound is explored for its applications in organic electronic materials and polymers. Its unique structural characteristics allow for the development of new materials with enhanced electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methodological Considerations

  • Crystallographic Tools: Studies on benzofuran derivatives frequently employ SHELX (e.g., SHELXL for refinement ) and ORTEP-III for structure visualization .
  • Spectral Databases: Reference works like Tables of Spectral Data for Structure Determination of Organic Compounds provide critical NMR/IR benchmarks for structural elucidation.

Biological Activity

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including nucleophilic substitution and esterification reactions. The presence of bromine and fluorine substituents enhances its reactivity and potential biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)Reference
A-549119.32 ± 8.98
MCF-782.18 ± 6.23

2. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in cancer progression. Its mechanism may involve binding to the active sites of these enzymes, preventing their normal function. For example, studies have shown that it inhibits histone acetyltransferases (HATs), which play a critical role in gene expression regulation associated with cancer.

The interaction of this compound with molecular targets is primarily facilitated by its halogen substituents. The bromine atom enhances lipophilicity and binding affinity to target proteins, while the fluorine atom may influence metabolic stability and bioavailability.

Proposed Mechanism:

  • Binding Affinity : The compound binds to the active sites of target enzymes or receptors.
  • Inhibition : This binding prevents substrate access or alters enzyme conformation, leading to reduced enzymatic activity.
  • Cellular Effects : Inhibition results in downstream effects on cellular signaling pathways, ultimately leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Study on Anticancer Properties : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in both A-549 and MCF-7 cell lines, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit histone acetylation processes in treated cells, showcasing its role as a modulator of epigenetic factors involved in tumorigenesis .

Q & A

Q. What are the key steps in synthesizing Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate?

The synthesis typically involves:

Precursor preparation : Starting with halogenated benzofuran derivatives (e.g., 2-bromo-6-fluorobenzoic acid) as intermediates .

Esterification : Reacting the carboxyl group with methanol under acidic or basic conditions to form the methyl ester.

Cyclization : Forming the benzofuran ring via intramolecular cyclization, often catalyzed by acids or bases.

Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the product.
Example : A related benzofuran derivative was synthesized by refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with KOH in methanol/water, followed by acidification and purification .

Q. How is the compound characterized structurally?

Key methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and planarity. For example, benzofuran rings are often planar (mean deviation <0.01 Å) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromo and fluoro groups).
  • Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretching (~1700–1750 cm1^{-1}).

Q. What safety precautions are required when handling this compound?

  • Inhalation : Move to fresh air; seek medical attention if breathing is labored .
  • Skin/eye contact : Wash with soap/water for 15+ minutes; consult a physician .
  • Storage : Keep in a cool, dry place away from oxidizers. Use PPE (gloves, goggles, lab coat) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

  • Software tools : Use SHELXL for refinement, which allows adjustment of thermal parameters, hydrogen bonding, and disorder modeling .
  • Validation checks : Cross-validate with CIF check reports (e.g., R-factor, residual density).
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H⋯O bonds in carboxyl groups) to resolve dimer formation .

Q. What strategies optimize reaction yield in halogenated benzofuran synthesis?

  • Catalyst selection : Use Pd catalysts for Suzuki couplings to introduce aryl halides.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 5 hours at 70–80°C) improve conversion rates .

Q. How do substituents (Br, F) influence electronic properties and reactivity?

  • Electron-withdrawing effects : Bromine and fluorine decrease electron density on the benzofuran ring, directing electrophilic substitution to meta/para positions.
  • Steric effects : Bulky substituents may hinder cyclization; computational modeling (DFT) predicts regioselectivity .

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